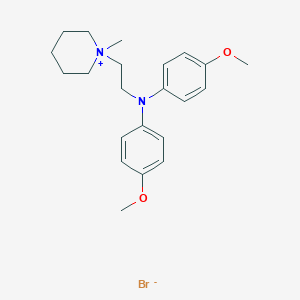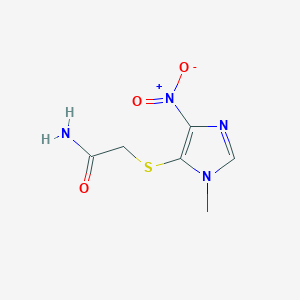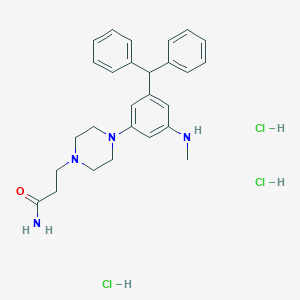
2-Bromo-5-iodothiazole
Overview
Description
2-Bromo-5-iodothiazole (2-Br-5-I-Tz) is an organobromine compound with a thiazole ring structure. It is used as a reagent in organic synthesis, and is also used in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and dyes. It has a wide range of applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry. It is a relatively stable compound and can be stored for long periods of time without degradation.
Scientific Research Applications
Cancer Research : Bromothiazole derivatives, including those related to 2-Bromo-5-iodothiazole, have been studied for their potential in inhibiting cancer cell growth. For example, new bromothiazole derivatives with amino acids have shown promise in inhibiting colon cancer cell growth and apoptosis (Vale et al., 2017). Similarly, 2-(4-aminophenyl)benzothiazoles have demonstrated potent inhibitory activity against breast cancer cell lines (Shi et al., 1996).
Antibiotic Development : Research has also focused on the development of new antibiotics using derivatives of this compound. For instance, new 6-bromo-imidazo[4,5-b]pyridine derivatives have been identified as potent tyrosyl-tRNA synthetase inhibitors, a potential target for antibiotic therapy (Jabri et al., 2023).
DNA Replication Detection : Monoclonal antibodies specific for 5-bromodeoxyuridine, a related compound, can rapidly detect low levels of DNA replication in cultured cells, providing a new tool for detecting DNA replication in vitro (Gratzner, 1982).
Herbicide Resistance : In agricultural sciences, transgenic plants expressing a bacterial detoxification gene have achieved herbicide resistance to bromoxynil, a related chemical, showing the potential of bromothiazole derivatives in developing herbicide-resistant crops (Stalker et al., 1988).
Safety and Hazards
2-Bromo-5-iodothiazole is classified as a hazardous compound. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes or skin, rinse cautiously with water .
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCQTBRSKINNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546084 | |
| Record name | 2-Bromo-5-iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-63-4 | |
| Record name | 2-Bromo-5-iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Formamide, [14C]](/img/structure/B8465.png)




![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

